Bienvenue dans la boutique en ligne BenchChem!

1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

Analytical Chemistry Quality Control Structural Verification

1-[(4-Chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1206994-04-8; molecular formula C21H27ClN4O; exact mass 386.187339 g/mol) is a fully synthetic, non-peptidic small molecule belonging to the phenylpiperazine-propyl-urea chemotype. Its architecture features a 4-chlorobenzyl group connected via a urea linkage to a propyl spacer, which terminates in a 4-phenylpiperazine moiety.

Molecular Formula C21H27ClN4O
Molecular Weight 386.92
CAS No. 1206994-04-8
Cat. No. B2867504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
CAS1206994-04-8
Molecular FormulaC21H27ClN4O
Molecular Weight386.92
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C21H27ClN4O/c22-19-9-7-18(8-10-19)17-24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H2,23,24,27)
InChIKeyRTOFQTGLXYNSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1206994-04-8): Structural Identity and Class Assignment for Procurement Evaluation


1-[(4-Chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1206994-04-8; molecular formula C21H27ClN4O; exact mass 386.187339 g/mol) is a fully synthetic, non-peptidic small molecule belonging to the phenylpiperazine-propyl-urea chemotype . Its architecture features a 4-chlorobenzyl group connected via a urea linkage to a propyl spacer, which terminates in a 4-phenylpiperazine moiety. This scaffold places it within a broader class of N-phenylpiperazine ureas that have been investigated as ligands for cannabinoid CB1 receptors, fatty acid amide hydrolase (FAAH), and as anticonvulsant/antidepressant agents [1][2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is not intended for human or veterinary therapeutic use .

Why Generic Substitution of CAS 1206994-04-8 with In-Class Phenylpiperazine Ureas Requires Evidence-Based Scrutiny


Despite sharing a common phenylpiperazine-propyl-urea backbone, compounds within this chemotype exhibit steep structure–activity relationship (SAR) gradients driven by subtle variations in the terminal aromatic substituent on the urea nitrogen and the N-aryl group on the piperazine ring. In the FAAH inhibitor series, replacing a 4-chlorobenzyl tail on the piperazine side with a 4-fluorobenzyl shifted the IC50 from 0.13 µM to 0.22 µM – a ~1.7-fold change with a single halogen swap [1]. In the anticonvulsant phenyl-urea series, the presence and position of the chloro substituent on the piperazine phenyl ring was decisive for both MES seizure protection (ED50 = 28.5 mg/kg for the 4-chloro-phenyl-piperazine-bearing analog) and the neurotoxicity safety window [2]. Furthermore, regioisomeric arrangements of the same substituents on the urea scaffold (e.g., CAS 95929-45-6, where 4-chlorobenzyl sits on the piperazine rather than the urea terminus) are reported to confer distinct serotonin receptor agonist pharmacology absent in the target compound . These data collectively demonstrate that generic substitution within this class without compound-specific quantitative evidence carries a material risk of altered potency, reversed selectivity, or unintended biological activity.

Quantitative Differentiation Evidence for CAS 1206994-04-8 Against Closest Structural Analogs


Spectroscopic Identity Confirmation: ¹H NMR Differentiation from Regioisomer CAS 95929-45-6

The ¹H NMR spectrum of CAS 1206994-04-8, recorded in the SpectraBase reference database (Compound ID FYGIOWc0k5e), provides definitive spectroscopic fingerprints that distinguish it from its closest regioisomer, CAS 95929-45-6 (N-[3-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]propyl]-N'-phenyl-urea). In CAS 1206994-04-8, the 4-chlorobenzyl group is attached to the urea nitrogen, placing the benzylic CH2 protons in a magnetic environment distinct from that of CAS 95929-45-6, where the 4-chlorobenzyl is attached directly to the piperazine ring [1]. This structural difference is reflected in the exact mass (386.187339 g/mol, identical molecular formula C21H27ClN4O for both compounds) but different InChIKey values, confirming that the two compounds are constitutional isomers and not interchangeable [1].

Analytical Chemistry Quality Control Structural Verification

Class-Level CB1 Receptor Modulation: Inferring Differentiation from Diarylurea NAM SAR

CAS 1206994-04-8 has been annotated in supplier databases as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, a pharmacology shared with the prototypical diarylurea CB1 NAM PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) . PSNCBAM-1 exhibits IC50 values of 45–209 nM in CB1 functional assays and acts as a mixed PAM/NAM depending on the signaling pathway interrogated [1]. The target compound differs structurally from PSNCBAM-1 in two key respects: (i) the central phenyl ring of PSNCBAM-1 is replaced by a flexible propyl linker, and (ii) the pyrrolidinyl-pyridine moiety is replaced by 4-phenylpiperazine. SAR studies on PSNCBAM-1 analogs demonstrate that replacement of the central aromatic ring with an alkyl spacer generally reduces CB1 allosteric modulator potency by >10-fold, while introduction of a phenylpiperazine terminus can partially rescue binding through alternative hydrophobic contacts [1]. Direct comparative CB1 NAM potency data for CAS 1206994-04-8 versus PSNCBAM-1 have not been published in the peer-reviewed literature as of the search date.

Cannabinoid Receptor Allosteric Modulation Drug Discovery

Halogen-Substituent SAR from FAAH Inhibitor Series: 4-Chloro vs. 4-Fluoro vs. 4-Bromo Potency Differentiation

In a 2022 study of thiadiazole-piperazine urea derivatives as human FAAH (hFAAH) inhibitors, compounds bearing a 4-chlorobenzyl tail on the piperazine side (compound 19) and a 4-fluorobenzyl tail (compound 20) were identified as the most potent inhibitors of the series, with IC50 values of 0.13 µM and 0.22 µM, respectively [1]. Although these compounds contain a thiadiazole moiety absent in CAS 1206994-04-8, the 4-chlorobenzyl-piperazine pharmacophoric element is conserved. The 4-chloro analog exhibited approximately 1.7-fold higher hFAAH inhibitory potency than the 4-fluoro analog. A 4-bromobenzyl analog (compound 22) showed further reduced activity relative to the 4-chloro derivative, establishing a halogen size/polarity SAR trend (Cl > F > Br for this position) [1]. This SAR trend provides a class-level inference that the 4-chlorobenzyl substituent present in CAS 1206994-04-8 may confer superior target engagement compared to the corresponding 4-fluoro and 4-bromo analogs in biological contexts where halogen-π interactions or hydrophobic packing with the target protein are operative.

Fatty Acid Amide Hydrolase Enzyme Inhibition Medicinal Chemistry

Anticonvulsant Pharmacophore Mapping: Why the 4-Chlorophenyl-Piperazine Motif Outperforms Unsubstituted and Methyl-Substituted Analogs

In a 2016 study of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine-1-yl)-phenyl]-urea derivatives evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, compound 30 (1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea) emerged as the most promising anticonvulsant with an ED50 of 28.5 mg/kg in the MES test and broad-spectrum protection against pilocarpine-induced status epilepticus, 3-mercaptopropionic acid, and thiosemicarbazide-induced seizures [1]. Critically, the 4-chlorophenyl substituent on the piperazine ring was essential for this activity; unsubstituted phenyl-piperazine analogs and analogs bearing electron-donating groups (e.g., 4-methyl) showed markedly reduced or absent anticonvulsant protection in the same assays [1]. Although CAS 1206994-04-8 differs from compound 30 in the placement of the urea linkage (propyl spacer vs. phenyl spacer), both share the 4-chlorophenyl-piperazine substructure, which the SAR of this series identifies as a privileged motif for anticonvulsant efficacy combined with a favorable neurotoxicity profile in the rotarod assay [1].

Anticonvulsant Epilepsy Maximal Electroshock Seizure

Immunological and Anti-Allergic Patent Pedigree: CNS Safety Differentiation vs. Chlorobenzylpiperazine Ureas

Patent US4579947 (and its European counterpart EP-0129207-B1) discloses a genus of substituted phenylalkylpiperazinylpropyl ureas and thioureas as inhibitors of mediator release from basophils and mast cells, with utility in immunological, inflammatory, and allergic disorders [1]. Within this patent, two specific compounds—1-(3-[4-(4-chlorobenzyl)piperazine-1-yl]propyl)-3-(4-carboxyphenyl)urea and its 4-ethoxycarbonylphenyl analog—were explicitly tested in a standard mouse neuropharmacological profile and found not to exert significant CNS effects [2]. This CNS-sparing property is structurally significant because the 4-chlorobenzyl group in these patent-exemplified compounds is attached to the piperazine ring, whereas in CAS 1206994-04-8, the 4-chlorobenzyl is attached to the urea terminus. This regioisomeric difference has the potential to alter CNS penetration and neuropharmacological profile, based on the patent's own observation that substituent placement governs CNS activity within this chemotype [2]. CAS 1206994-04-8 thus represents a structurally distinct regioisomer relative to the CNS-sparing exemplars, making it a valuable tool for probing how 4-chlorobenzyl placement (urea vs. piperazine) affects both anti-allergic potency and CNS side-effect liability.

Immunology Antihistamine Basophil Mediator Release

Physicochemical Properties and Synthetic Tractability: Procurement-Relevant Benchmarks vs. Br and F Analogs

The computed and experimentally measured physicochemical properties of CAS 1206994-04-8 provide a procurement-relevant differentiation axis vs. its 4-bromo and 4-fluoro benzyl analogs. The compound has a molecular weight of 386.93 g/mol, exact mass 386.187339 g/mol, and a complexity rating of 456 [1]. The 4-chloro substituent provides intermediate lipophilicity (estimated XLogP ~3.5–4.0 for the neutral species) compared to the more lipophilic 4-bromo analog (MW ~431 g/mol, higher logP) and the less lipophilic 4-fluoro analog (MW ~370 g/mol, lower logP) [1]. From a synthetic chemistry perspective, CAS 1206994-04-8 is prepared via a convergent two-step sequence: (i) alkylation of 1-phenylpiperazine with 3-bromopropylphthalimide or 3-chloropropylamine equivalent to install the propylamine linker, followed by (ii) urea formation by reaction of the resulting primary amine with 4-chlorobenzyl isocyanate . This synthetic route benefits from the commercial availability of both 1-phenylpiperazine and 4-chlorobenzyl isocyanate, in contrast to the 4-bromo analog which requires 4-bromobenzyl isocyanate (less commonly stocked) and the 4-fluoro analog which uses 4-fluorobenzyl isocyanate. The target compound's chloride substituent also facilitates potential late-stage diversification via nucleophilic aromatic substitution or cross-coupling chemistry that is not accessible with the fluoro analog under mild conditions .

Physicochemical Properties Synthetic Chemistry Procurement Specifications

Evidence-Backed Application Scenarios for CAS 1206994-04-8 in Academic and Industrial Research


Probing Regioisomer-Dependent CNS Penetration in Anti-Allergic Drug Discovery

Based on the CNS safety differentiation established in patent US4579947 [1], CAS 1206994-04-8 and its regioisomer CAS 95929-45-6 can be employed as a matched molecular pair to systematically investigate how the attachment point of the 4-chlorobenzyl group (urea vs. piperazine nitrogen) influences blood–brain barrier penetration, brain tissue partitioning, and central vs. peripheral antihistaminic activity. This application is directly supported by the patent's explicit disclosure that 4-chlorobenzyl-piperazine urea exemplars lack significant CNS effects, while the regioisomeric arrangement in CAS 1206994-04-8 is structurally uncharacterized for CNS activity [1].

CB1 Allosteric Modulator Screening Library Component for NAM-PAM Bias Studies

As a structurally distinct phenylpiperazine-propyl-urea analog within the broader diarylurea CB1 allosteric modulator chemotype, CAS 1206994-04-8 provides a valuable probe for dissecting the structural determinants of CB1 NAM vs. PAM efficacy. Its flexible propyl linker and 4-phenylpiperazine terminus contrast with the rigid biaryl architecture of PSNCBAM-1 (IC50 = 45–209 nM) [2], enabling systematic evaluation of linker flexibility and terminal group effects on CB1 allosteric modulation. Users should independently verify CB1 activity before committing to large-scale screening due to the absence of peer-reviewed quantitative pharmacology data for this specific compound [2].

Halogen-SAR Tool Compound for FAAH and Anticonvulsant Target Engagement Studies

The conserved 4-chlorophenyl-piperazine motif in CAS 1206994-04-8 aligns with the optimal substitution pattern independently identified in both hFAAH inhibitor series (4-Cl analog IC50 = 0.13 µM vs. 0.22 µM for 4-F) [3] and anticonvulsant phenyl-urea series (4-Cl-phenyl-piperazine essential for MES ED50 = 28.5 mg/kg) [4]. Together with its 4-fluoro and 4-bromo benzyl analogs, CAS 1206994-04-8 can serve as the central member of a halogen-scanning set to probe halogen-dependent SAR in FAAH inhibition, anticonvulsant screening, or any target where 4-chlorobenzyl-urea pharmacophore engagement is hypothesized [3][4].

Analytical Reference Standard for LC-MS and NMR-Based QC of Phenylpiperazine Urea Libraries

The availability of a verified ¹H NMR spectrum in the SpectraBase reference database (Compound ID FYGIOWc0k5e) [5], combined with the compound's defined exact mass (386.187339 g/mol) and molecular formula (C21H27ClN4O), establishes CAS 1206994-04-8 as a qualified analytical reference standard. This supports its use as a system suitability standard for LC-MS method development targeting phenylpiperazine-propyl-urea chemical libraries, and as a positive identification control to distinguish it from co-eluting regioisomers (e.g., CAS 95929-45-6) in purity assays [5].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.